molecular formula C10H12N4 B13261194 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13261194
M. Wt: 188.23 g/mol
InChI Key: SMMBNEADFREOSK-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 2-methylphenylmethyl group at the 1-position and an amine group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired triazole product.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Chemical Biology: It is employed in bioconjugation techniques for labeling and tracking biomolecules in biological systems.

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Similar structure but lacks the 2-methylphenylmethyl group.

    1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)-1H-1,2,3-triazole: Similar structure but the methyl group is at the 4-position of the phenyl ring.

Uniqueness: 1-[(2-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both the 2-methylphenylmethyl group and the amine group on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3

InChI Key

SMMBNEADFREOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(N=N2)N

Origin of Product

United States

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